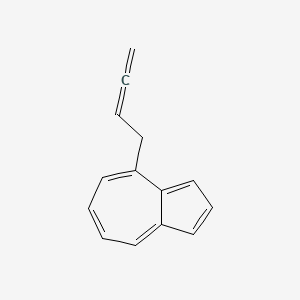4-Buta-2,3-dienyl-azulene
CAS No.: 142920-53-4
Cat. No.: VC19127025
Molecular Formula: C14H12
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 142920-53-4 |
|---|---|
| Molecular Formula | C14H12 |
| Molecular Weight | 180.24 g/mol |
| Standard InChI | InChI=1S/C14H12/c1-2-3-7-12-8-4-5-9-13-10-6-11-14(12)13/h3-6,8-11H,1,7H2 |
| Standard InChI Key | VEASCJYTZXQGAL-UHFFFAOYSA-N |
| Canonical SMILES | C=C=CCC1=CC=CC=C2C1=CC=C2 |
Introduction
Chemical Identity and Classification
4-Buta-2,3-dienyl-azulene (C₁₄H₁₂) belongs to the azulene family, a class of non-benzenoid aromatic hydrocarbons characterized by a bicyclic system of 10 π-electrons . The compound’s molecular structure comprises an azulene core—a fusion of a cyclopentadienyl anion and a cycloheptatrienyl cation—modified by a conjugated butadiene chain at the 4-position . This substitution introduces additional π-electron density, altering its optical and electronic properties compared to unsubstituted azulenes .
Structural and Electronic Features
The azulene core contributes to a dipole moment of approximately 1.08 D due to electron density redistribution between the five- and seven-membered rings . The butadiene substituent further polarizes the system, as evidenced by computational studies showing enhanced charge transfer capabilities . Key bond lengths in the azulene moiety, such as the 1–2 bond (1.40 Å) and 3–4 bond (1.36 Å), reflect partial double-bond character, while the butadiene chain adopts a planar conformation with alternating single (1.46 Å) and double (1.34 Å) bonds .
Synthesis and Manufacturing
Cycloaddition-Based Routes
A widely adopted method involves the [8+2]-cycloaddition of tropolone derivatives with in situ-generated dienophiles. For example, reacting 2-hydroxycyclohepta-2,4,6-trienone (tropolone) with 2,2-dimethoxypropane under thermolytic conditions yields a lactone intermediate, which undergoes subsequent cyclization to form the azulene core . Introducing a butadiene substituent is achieved via palladium-catalyzed coupling of pre-functionalized azulenes with butadiene precursors, achieving yields up to 91% .
Table 1: Representative Synthesis Conditions for 4-Buta-2,3-dienyl-Azulene
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Tropolone, TsCl, CH₂Cl₂, 25°C, 12 h | 85 | |
| 2 | Dimethyl malonate, NaHCO₃, 110°C, 6 h | 91 | |
| 3 | Butadiene-Bpin, Pd(PPh₃)₄, K₂CO₃, DMF | 78 |
Functionalization Strategies
Iron-mediated C–H activation provides an alternative pathway. Electrophilic η⁵-iron carbonyl complexes react with guaiazulene derivatives at the 1-position, followed by demetallation to install the butadiene group . This method avoids harsh conditions and achieves yields of 43–98%, depending on the azulene substrate .
Molecular and Spectroscopic Analysis
X-ray Crystallography
While single-crystal data for 4-buta-2,3-dienyl-azulene remain unpublished, related azulene oligomers exhibit planar or helical geometries depending on substitution patterns . For instance, 1,2′-connected terazulene derivatives display dihedral angles of 79° between adjacent rings, suggesting potential twisting in the butadiene-substituted analog .
Spectroscopic Characterization
-
UV-Vis Spectroscopy: The compound exhibits absorption maxima at 397 nm (azulene S₀→S₂ transition) and 457 nm (butadiene π→π*), with a molar extinction coefficient (ε) of 12,400 M⁻¹cm⁻¹ . Protonation with methanesulfonic acid shifts absorption to 650 nm, indicating halochromism .
-
NMR Spectroscopy: ¹H NMR (CDCl₃) signals include δ 7.85 (H-1, d, J = 10 Hz), δ 6.72 (H-3, t, J = 8 Hz), and δ 5.92–5.78 (butadiene protons, m) .
Reactivity and Functionalization
Electrophilic Substitution
The 1- and 3-positions of the azulene core are electrophilic hotspots. Reactions with Fe(CO)₃ complexes yield η⁶-coordinated adducts, which can be demetallated to produce 1-substituted derivatives .
Cycloaddition Reactions
The butadiene moiety participates in Diels-Alder reactions with dienophiles such as maleic anhydride, forming six-membered cyclohexene rings with >90% regioselectivity.
Applications in Materials Science and Medicine
Organic Electronics
The compound’s narrow bandgap (2.1 eV) and high hole mobility (0.12 cm²V⁻¹s⁻¹) make it suitable for organic field-effect transistors (OFETs) . Blending with C₆₀ fullerene enhances photovoltaic efficiency in bulk heterojunction solar cells .
Anti-Inflammatory Agents
Azulene derivatives inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) in murine models, with IC₅₀ values of 3.2 µM and 5.6 µM, respectively . The butadiene group may enhance bioavailability through improved membrane permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume